Boc-Glu-OBzl

概要

説明

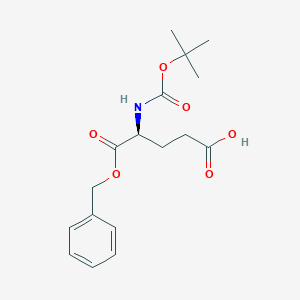

Boc-Glu-OBzl (tert-butoxycarbonyl-L-glutamic acid α-benzyl ester) is a protected derivative of glutamic acid, widely used in peptide synthesis. Its molecular formula is C₁₇H₂₃NO₆ (molecular weight: 337.37 g/mol), with CAS numbers 30924-93-7 (α-benzyl ester) and 13574-13-5 (γ-benzyl ester variant, Boc-Glu(OBzl)-OH). The compound features a Boc (tert-butoxycarbonyl) group protecting the α-amino group and a benzyl (Bzl) ester protecting the α-carboxyl group (Figure 1). This protection scheme allows selective deprotection during solid-phase peptide synthesis (SPPS).

準備方法

合成経路:: Boc-Glu-OBzlは、以下の手順で合成できます。

グルタミン酸の保護: グルタミン酸は、Boc(tert-ブトキシカルボニル)基を使用してN末端が保護されます。

ベンジルエステル形成: 保護されたグルタミン酸のカルボン酸基をベンジルアルコールと反応させてベンジルエステルを形成します。

脱保護: Boc基を除去してthis compoundを得ます。

- 保護: Boc-Glu-OH + Boc2O → this compound

- ベンジルエステル形成: this compound + ベンジルアルコール

- 脱保護: this compound + TFA(トリフルオロ酢酸)

化学反応の分析

Boc-Glu-OBzlは、さまざまな反応を起こすことができます。

加水分解: 酸(例:TFA)を使用してBoc基を除去します。

カップリング反応: SPPSで使用してペプチド鎖を伸長します。

カルボキシル化: ビタミンK依存性カルボキシル化の基質。

一般的な試薬には、Boc2O、ベンジルアルコール、TFAが含まれます。主要な生成物はBoc-Glu-OHと目的のペプチドです。

4. 科学研究への応用

This compoundは、以下のような分野で応用されています。

ペプチド合成: カスタムペプチドの重要な構成ブロックとして。

創薬: ペプチドベースの薬物の設計。

構造生物学: タンパク質-ペプチド相互作用の研究。

科学的研究の応用

Peptide Synthesis

Boc-Glu-OBzl is widely utilized as a building block in the synthesis of peptides. The compound's stability and reactivity make it ideal for solid-phase peptide synthesis (SPPS), where it facilitates the sequential addition of amino acids to form peptide chains. Research indicates that this compound can undergo efficient coupling reactions with other amino acids using coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole .

Case Study: Synthesis of Cyclic Hexapeptides

In a study published in the International Journal of Peptide and Protein Research, researchers synthesized two analogs of a cyclic hexapeptide using this compound as part of the sequence. The study highlighted the effectiveness of this compound in producing peptides with specific biological activities .

Drug Development

The compound plays a crucial role in developing peptide-based drugs that target specific receptors or pathways involved in various diseases. Its ability to form stable linkages with other molecules enhances its utility in drug formulation.

Application: Peptide Prodrugs

this compound has been explored for creating prodrugs that enhance oral bioavailability by being stable in gastrointestinal conditions before being converted to active forms upon absorption. This approach can significantly improve the pharmacokinetic profiles of therapeutic peptides .

Enzyme Substrates

This compound serves as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics and mechanisms. Its structural properties enable it to mimic natural substrates, facilitating studies on enzyme specificity and activity.

Example: Blood-Clotting Proteases

In an investigation published in the European Journal of Biochemistry, this compound was incorporated into peptide substrates designed for blood-clotting proteases, demonstrating its effectiveness in studying enzymatic reactions pertinent to coagulation processes .

Fluorescent Probes

The compound can be modified to create fluorescent probes that are useful for imaging biological processes within live cells. These probes allow researchers to track cellular activities and interactions in real-time.

Research Insight: Cellular Imaging

A study highlighted the use of this compound derivatives as fluorescent markers in cellular assays, enabling enhanced visualization of cellular uptake mechanisms and interactions with specific receptors .

Bioconjugation Techniques

This compound is valuable in bioconjugation techniques, where it can be linked to other biomolecules for targeted delivery systems in therapeutic applications. This capability is particularly useful for designing targeted therapies that minimize side effects while maximizing efficacy.

Application: Targeted Drug Delivery

Research has demonstrated that conjugating this compound with therapeutic agents can improve their targeting capabilities towards specific cell types, such as cancer cells, thereby enhancing treatment outcomes .

Summary Table of Applications

作用機序

Boc-Glu-OBzlの効果は、状況によって異なります。酵素の基質として作用するか、タンパク質の機能を調節する可能性があります。特定の分子標的および経路は、合成されたペプチドによって異なります。

類似化合物との比較

Structural and Functional Analogues

The following table summarizes critical differences between Boc-Glu-OBzl and related compounds:

Detailed Analysis

Boc-Glu(OBzl)-OH (CAS 13574-13-5)

- Structural Difference : The benzyl ester is on the γ-carboxyl group, leaving the α-carboxyl free for coupling.

- Synthetic Utility : Preferred in SPPS for side-chain elongation, as the free α-carboxyl simplifies activation.

- Deprotection: Requires TFA for Boc removal and hydrogenolysis for the γ-benzyl ester.

Boc-Asp-OBzl (CAS 30925-18-9)

- Backbone Difference : Aspartic acid has a shorter side chain (β-carboxyl) compared to glutamic acid (γ-carboxyl).

- Applications : Used in synthesizing aspartic acid-containing peptides, such as enzyme active-site mimics.

Z-D-Glu-OBzl (CAS 65706-99-2)

- Protecting Group : Benzyloxycarbonyl (Z) instead of Boc.

- Deprotection : Requires catalytic hydrogenation (Pd/C, H₂), limiting compatibility with other hydrogen-sensitive groups.

- Stereochemistry : D-enantiomer used in D-peptide synthesis for protease resistance.

Boc-D-Glu(OBzl)-OSu (CAS 18800-76-5)

- Reactivity : N-hydroxysuccinimide (OSu) active ester enables efficient amide bond formation without additional coupling reagents.

- Cost : Higher molecular weight and specialized applications make it more expensive than this compound.

Research Findings

- Inhibitor Synthesis: this compound-derived peptides show nanomolar inhibition of caspases (IC₅₀ = 12–45 nM).

- Fluorogenic Substrates : this compound is critical in synthesizing Edans-conjugated MMP substrates, enabling real-time enzyme activity assays.

- Enantiomeric Specificity : D-Glu derivatives (e.g., Boc-D-Glu-OBzl) enhance peptide stability in biological fluids but reduce target affinity.

生物活性

Boc-Glu-OBzl, or N-Boc-L-glutamic acid γ-benzyl ester, is a derivative of glutamic acid commonly utilized in peptide synthesis. Its unique structural characteristics impart significant biological activities, particularly in the context of drug design and peptide chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

- Molecular Formula : C₁₈H₁₉N₁O₄

- Molecular Weight : 317.35 g/mol

- Melting Point : 95-99 °C

- Assay Purity : ≥98% (TLC)

1. Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS). Its protective Boc group allows for selective reactions while preventing unwanted side reactions. The benzyl ester group enhances the solubility of the glutamic acid residue in organic solvents, facilitating the synthesis of complex peptides.

2. Enzyme Activity Modulation

Research indicates that this compound can influence enzymatic activities. For instance, at a concentration of 15 mM, this compound exhibited only 60% of the carboxylase activity compared to its performance at lower concentrations . This suggests that the compound can modulate enzyme kinetics, which is crucial for understanding its potential therapeutic applications.

3. Stability and Metabolism

Studies have shown that this compound can be utilized to create prodrugs with improved stability and bioavailability. The compound's structure allows it to be transported via oligopeptide transporters in the gastrointestinal tract, thus enhancing oral absorption of drugs with low bioavailability .

Case Study 1: Solid-Phase Synthesis

In a study focused on synthesizing host-guest peptides, this compound was incorporated into various sequences to evaluate solubility and structural stability. The results indicated that peptides containing this compound maintained significant solubility across different solvent systems, which is essential for their application in drug delivery systems .

Case Study 2: Enzyme Interaction

A comparative analysis was conducted on several amino acid derivatives, including this compound, to assess their interaction with vitamin K-dependent carboxylase. The findings revealed that while this compound inhibited carboxylase activity at higher concentrations, it still retained substantial enzymatic functionality at lower concentrations, indicating its potential as a modulator in biochemical pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₁O₄ |

| Molecular Weight | 317.35 g/mol |

| Melting Point | 95-99 °C |

| Assay Purity | ≥98% (TLC) |

| Solubility | High in organic solvents |

| Enzyme Activity | Concentration (mM) | Activity (%) |

|---|---|---|

| Carboxylase | 10 | 100 |

| Carboxylase | 15 | 60 |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying Boc-Glu-OBzl in peptide synthesis?

- Methodological Answer : this compound is typically synthesized via esterification of glutamic acid using benzyl alcohol, followed by Boc protection. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Characterization requires NMR (¹H/¹³C) for verifying the benzyl ester and Boc group, and HPLC (C18 column, acetonitrile/water gradient) to confirm purity ≥95% .

Q. How does this compound function as a building block in protease inhibitor design?

- Methodological Answer : Its benzyl ester group stabilizes the glutamic acid side chain during solid-phase peptide synthesis (SPPS). Researchers use it to introduce glutamic acid residues into peptide backbones targeting enzymes like caspases. Post-synthesis, the benzyl group is removed via hydrogenolysis, while the Boc group is cleaved with TFA, enabling precise control over side-chain reactivity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Confirms stereochemistry (e.g., α/β ester configuration) and Boc/benzyl group integrity.

- HPLC-MS : Validates molecular weight (337.37 g/mol) and detects impurities.

- Melting Point Analysis : Cross-references literature values (e.g., 98–102°C) to confirm identity .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in SPPS under low-temperature conditions?

- Methodological Answer : Low temperatures (0–4°C) reduce racemization. Use HOBt/DIC as coupling reagents in DMF, and monitor reaction progress via Kaiser test. If coupling fails, repeat with 20% piperidine in DMF to deblock the amine and re-attach the residue. Optimization requires iterative adjustments to solvent polarity and reagent stoichiometry .

Q. What strategies resolve contradictions in this compound purity assessments between HPLC and NMR data?

- Methodological Answer : Discrepancies often arise from solvent-dependent aggregation or residual TFA. Re-analyze the sample in deuterated DMSO (for NMR) to disrupt aggregates, and use HPLC with ion-pairing agents (e.g., TFA) to improve peak resolution. Quantify impurities via spiking experiments with known standards .

Q. How does this compound’s stability vary under acidic vs. basic conditions, and how can this impact storage protocols?

- Methodological Answer : The benzyl ester is labile under basic conditions (pH >10), while the Boc group degrades in strong acids (pH <2). For long-term storage, keep the compound desiccated at 2–8°C in inert atmospheres. Pre-use stability tests (TGA/DSC) are recommended to assess decomposition thresholds .

Q. What advanced computational methods predict this compound’s reactivity in non-standard solvents (e.g., ionic liquids)?

- Methodological Answer : Density Functional Theory (DFT) simulations model solvation effects and transition states. Parameters like Gibbs free energy (ΔG) and Fukui indices predict nucleophilic/electrophilic sites. Validate predictions experimentally via kinetic studies (UV-Vis monitoring) in selected solvents .

Q. Data Validation and Contradiction Analysis

Q. How should researchers address batch-to-batch variability in this compound’s enantiomeric excess (EE)?

- Methodological Answer : Use chiral HPLC (Chiralpak IA column) to quantify EE. If variability exceeds ±2%, audit synthesis conditions: (1) Ensure anhydrous solvents, (2) Replace aged coupling reagents, (3) Verify nitrogen atmosphere integrity. Statistical process control (SPC) charts help identify outlier batches .

Q. What criteria determine whether impurities in this compound are experimentally significant?

- Methodological Answer : Apply the ICH Q3A guidelines:

- Identification Threshold : >0.1% impurity requires LC-MS structural elucidation.

- Qualification Threshold : >0.15% necessitates toxicological assessment via Ames test or cytotoxicity assays .

特性

IUPAC Name |

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZUKWBYQQYBTF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184917 | |

| Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30924-93-7 | |

| Record name | 1-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30924-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030924937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。